molecular formula C15H16 B3049760 3,3'-Dimethyldiphenylmethane CAS No. 21895-14-7

3,3'-Dimethyldiphenylmethane

Cat. No.: B3049760
CAS No.: 21895-14-7
M. Wt: 196.29 g/mol
InChI Key: BTFWJAUZPQUVNZ-UHFFFAOYSA-N
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Description

3,3’-Dimethyldiphenylmethane is an organic compound with the molecular formula C15H16. It is a derivative of diphenylmethane, where two methyl groups are attached to the benzene rings at the 3 and 3’ positions. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Dimethyldiphenylmethane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_6\text{H}_5\text{CH}_3 \rightarrow \text{(C}_6\text{H}_4\text{CH}_3\text{)}_2\text{CH}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 3,3’-Dimethyldiphenylmethane often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dimethyldiphenylmethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3,3’-Dimethyldiphenylmethane has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of polyimides and other high-performance polymers.

    Materials Science: The compound is utilized in the development of advanced materials with specific thermal and mechanical properties.

    Biological Studies: It serves as a model compound in studies of aromatic hydrocarbons and their interactions with biological systems.

    Industrial Applications: The compound is employed in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3,3’-Dimethyldiphenylmethane involves its interaction with various molecular targets. In polymer chemistry, it acts as a building block, forming covalent bonds with other monomers to create polymer chains. In biological systems, its aromatic structure allows it to interact with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    Diphenylmethane: The parent compound without methyl substitutions.

    3,3’-Dimethylbiphenyl: Similar structure but lacks the methylene bridge.

    Toluene: A simpler aromatic compound with a single methyl group.

Uniqueness: 3,3’-Dimethyldiphenylmethane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups enhances its reactivity in certain chemical reactions and influences its behavior in polymerization processes.

Properties

IUPAC Name

1-methyl-3-[(3-methylphenyl)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-12-5-3-7-14(9-12)11-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFWJAUZPQUVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21895-14-7
Record name 3,3'-Dimethyldiphenylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021895147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-DIMETHYLDIPHENYLMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z8O2F9HBI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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